4-Chloro-3-methylphenyl ethyl sulfide 4-Chloro-3-methylphenyl ethyl sulfide
Brand Name: Vulcanchem
CAS No.: 1314955-58-2
VCID: VC7095416
InChI: InChI=1S/C9H11ClS/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3
SMILES: CCSC1=CC(=C(C=C1)Cl)C
Molecular Formula: C9H11ClS
Molecular Weight: 186.7

4-Chloro-3-methylphenyl ethyl sulfide

CAS No.: 1314955-58-2

Cat. No.: VC7095416

Molecular Formula: C9H11ClS

Molecular Weight: 186.7

* For research use only. Not for human or veterinary use.

4-Chloro-3-methylphenyl ethyl sulfide - 1314955-58-2

Specification

CAS No. 1314955-58-2
Molecular Formula C9H11ClS
Molecular Weight 186.7
IUPAC Name 1-chloro-4-ethylsulfanyl-2-methylbenzene
Standard InChI InChI=1S/C9H11ClS/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3
Standard InChI Key GGCVZPGIDHVEOA-UHFFFAOYSA-N
SMILES CCSC1=CC(=C(C=C1)Cl)C

Introduction

Structural and Molecular Characteristics

4-Chloro-3-methylphenyl ethyl sulfide belongs to the class of aryl sulfides, featuring a benzene ring substituted with a chlorine atom at the 4-position, a methyl group at the 3-position, and an ethyl sulfide group at the 1-position. Its IUPAC name, 1-chloro-4-ethylsulfanyl-2-methylbenzene, reflects this substitution pattern. The compound’s molecular structure is critical to its reactivity, as the electron-withdrawing chlorine atom and the electron-donating methyl group influence the aromatic ring’s electronic density.

Table 1: Molecular Data for 4-Chloro-3-methylphenyl Ethyl Sulfide

PropertyValue
CAS No.1314955-58-2
Molecular FormulaC9H11ClS\text{C}_9\text{H}_{11}\text{ClS}
Molecular Weight186.7 g/mol
IUPAC Name1-chloro-4-ethylsulfanyl-2-methylbenzene
SMILESCCSC1=CC(=C(C=C1)Cl)C
InChI KeyGGCVZPGIDHVEOA-UHFFFAOYSA-N

The compound’s Standard InChI (InChI=1S/C9H11ClS/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3) provides a detailed representation of its atomic connectivity and stereochemistry.

Synthesis and Industrial Production

The synthesis of 4-Chloro-3-methylphenyl ethyl sulfide typically proceeds via nucleophilic substitution reactions. A common route involves the reaction of 4-chloro-3-methylphenyl thiol with ethyl halides (e.g., ethyl bromide or iodide) in the presence of a base such as sodium hydroxide:

4-Cl-3-MeC6H3SH+C2H5XBase4-Cl-3-MeC6H3S-C2H5+HX\text{4-Cl-3-MeC}_6\text{H}_3\text{SH} + \text{C}_2\text{H}_5\text{X} \xrightarrow{\text{Base}} \text{4-Cl-3-MeC}_6\text{H}_3\text{S-C}_2\text{H}_5 + \text{HX}

Industrial-scale production often employs continuous flow reactors to optimize reaction conditions, enhance yield (typically >85%), and minimize byproducts.

Recent advancements in chlorination methodologies, such as the use of sulfuryl chloride with poly(alkylene sulfide)s, have improved the para-selectivity of chlorinated intermediates required for this synthesis . For example, chlorination of m-cresol derivatives using these catalysts achieves para/ortho ratios exceeding 10:1, ensuring high-purity starting materials .

Physicochemical Properties

While solubility data for 4-Chloro-3-methylphenyl ethyl sulfide remain unreported, its structural analogs suggest moderate lipophilicity, making it soluble in organic solvents like dichloromethane or ethyl acetate. The compound’s boiling point and melting point are inferred to align with similar sulfides (e.g., 110–130°C for liquid analogs), though experimental validation is needed.

The electron-deficient aromatic ring due to the chlorine substituent enhances its susceptibility to electrophilic substitution reactions, while the ethyl sulfide group acts as a weak nucleophile. This duality enables its use in cross-coupling reactions and as a ligand in coordination chemistry.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Sulfides

CompoundStructural FeaturesKey Differences
3-Chloro-4-methylphenyl ethyl sulfideChlorine at 3-position, methyl at 4-positionAltered electronic distribution
CEES (ClCH2CH2SCH2CH3)Aliphatic sulfideHigher volatility and toxicity
4-Chloro-3-methylphenyl acetateAcetate ester instead of ethyl sulfideEnhanced hydrolytic stability

The position of substituents on the aromatic ring significantly impacts reactivity. For instance, shifting the chlorine atom from the 4- to the 3-position reduces electrophilic substitution rates due to steric hindrance from the methyl group .

Applications and Industrial Relevance

This compound’s primary application lies in organic synthesis, where it serves as a precursor for pharmaceuticals, agrochemicals, and ligands. For example, it can undergo oxidation to sulfones or participate in Ullmann-type couplings to form biaryl structures.

In material science, its potential as a monomer for conductive polymers is under exploration, leveraging the sulfur atom’s lone pairs for electron transport.

Future Research Directions

  • Toxicological Profiling: Systematic studies to determine acute and chronic toxicity.

  • Solubility and Stability: Experimental measurements under varying pH and temperature conditions.

  • Pharmacological Screening: Evaluation of antimicrobial or anticancer activity in vitro.

  • Catalytic Applications: Investigation of its role in transition metal catalysis.

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